

2,5-Diaminopyridine CAS number 4318-76-7

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,5-Diaminopyridine**

Cat. No.: **B189467**

[Get Quote](#)

An In-depth Technical Guide to **2,5-Diaminopyridine** (CAS: 4318-76-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,5-Diaminopyridine** (CAS No. 4318-76-7), a pivotal heterocyclic building block in organic synthesis and medicinal chemistry. This document consolidates essential information on its chemical and physical properties, synthesis methodologies, key applications in drug discovery and materials science, and critical safety and handling protocols. Detailed experimental procedures and graphical representations of synthetic and application workflows are included to support researchers in its practical application.

Chemical and Physical Properties

2,5-Diaminopyridine is a disubstituted pyridine characterized by its two amino functional groups, which impart unique reactivity and make it a valuable precursor in various chemical transformations. It typically appears as a yellow to purple or brown to black solid crystalline powder.^[1]

Table 1: Physicochemical Properties of **2,5-Diaminopyridine**

Property	Value	Reference(s)
IUPAC Name	Pyridine-2,5-diamine	[2]
CAS Number	4318-76-7	[1][3]
Molecular Formula	C ₅ H ₇ N ₃	[3]
Molecular Weight	109.13 g/mol	
Appearance	Brown to black solid; Yellow to purple crystalline powder	[1]
Melting Point	110.3 °C	[1][4]
Boiling Point	180 °C at 12 mmHg	[1]
Density	~1.11 - 1.25 g/cm ³ (estimate)	[1][5]
pKa	6.48 (at 20 °C)	[1][4]
Solubility in Water	39 g/L (at 25 °C)	[5]
Flash Point	179 °C	[5]
InChI Key	MIROPXUFDXYLG-UHFFFAOYSA-N	
SMILES	Nc1ccc(N)nc1	

Synthesis and Manufacturing

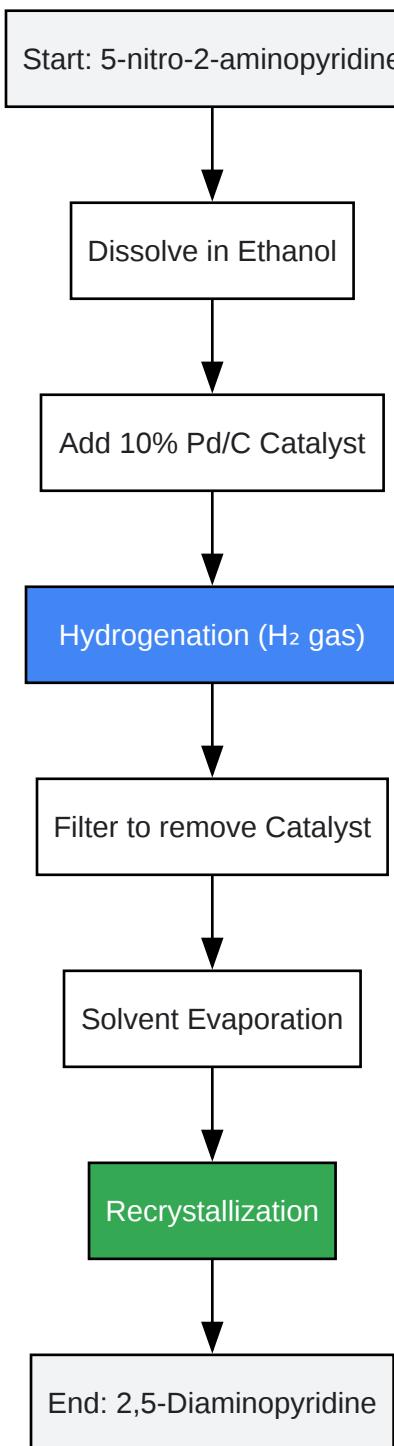
The primary and most cited method for the laboratory-scale synthesis of **2,5-Diaminopyridine** is the catalytic reduction of 5-nitro-2-aminopyridine.[1] Industrially, other methods such as chlorine-ammonia displacement reactions have also been explored for the synthesis of diaminopyridines.[6]

Experimental Protocol: Synthesis via Reduction of 5-nitro-2-aminopyridine

This protocol describes a standard laboratory procedure for the synthesis of **2,5-Diaminopyridine**.

Materials:

- 5-nitro-2-aminopyridine
- 10% Palladium on Carbon (Pd/C) catalyst
- Ethanol (or other suitable solvent)
- Hydrogen gas (H₂) source
- Inert gas (Nitrogen or Argon)
- Filter aid (e.g., Celite)
- Standard laboratory glassware for hydrogenation


Procedure:

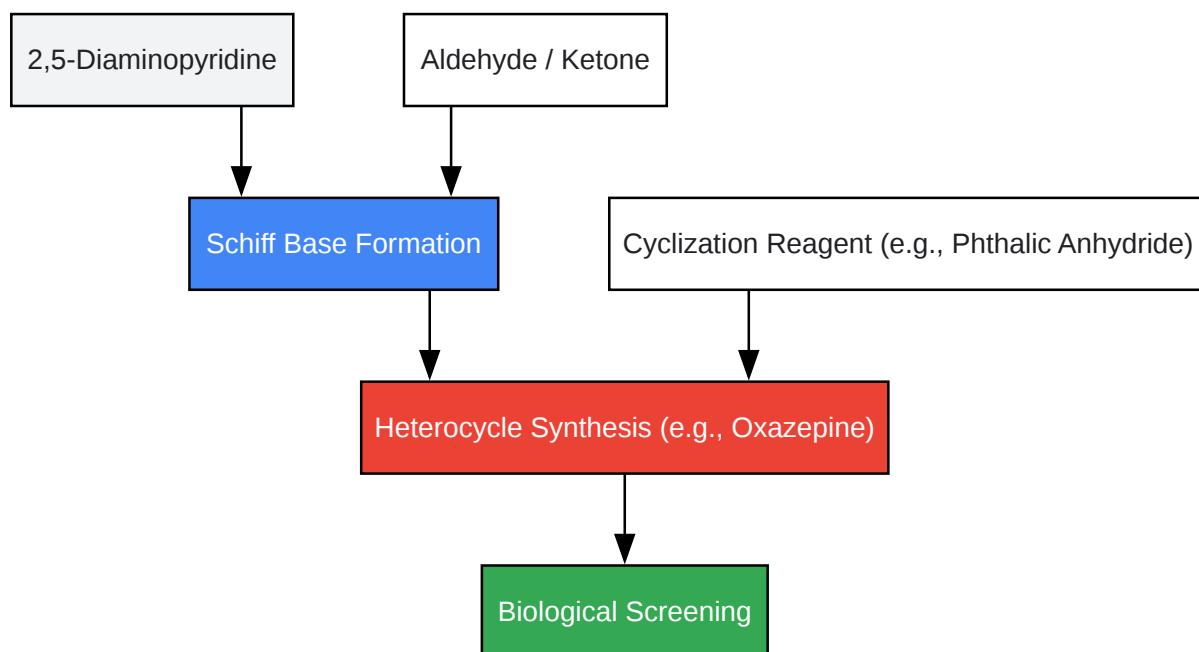
- Reaction Setup: In a hydrogenation flask, dissolve 5-nitro-2-aminopyridine in a suitable solvent like ethanol.
- Inerting: Purge the flask with an inert gas (e.g., Nitrogen) to remove air.
- Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. The amount of catalyst is typically 1-5 mol% relative to the starting material.
- Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the inert gas and introduce hydrogen gas, typically at a pressure of 1-4 atm.
- Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by observing hydrogen uptake or by analytical techniques like TLC or LC-MS. The reaction is typically complete within a few hours.
- Work-up: Once the reaction is complete, purge the flask with inert gas to remove excess hydrogen.
- Filtration: Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the Pd/C catalyst. Wash the filter cake with the solvent to ensure complete recovery of the

product.

- Isolation: Concentrate the filtrate under reduced pressure to yield the crude **2,5-Diaminopyridine**.
- Purification: The crude product can be purified by recrystallization from an appropriate solvent system to obtain the final product with high purity.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)


Caption: Synthesis of **2,5-Diaminopyridine** via catalytic hydrogenation.

Applications in Research and Drug Development

2,5-Diaminopyridine is a versatile intermediate with significant applications in pharmaceuticals, materials science, and general organic synthesis.

- Pharmaceutical Intermediate: It is a crucial building block for synthesizing a wide range of biologically active molecules.[\[7\]](#)
 - Imidazopyridines: It is used to prepare fused heterocyclic systems like imidazopyridines, which are known to possess diverse pharmacological activities including antibacterial and anti-inflammatory properties.[\[1\]](#)[\[8\]](#) For example, it can be used to prepare 6-acetamidoimidazo[1,2-a]pyridine.
 - Neurological Disorders: The dihydrochloride salt of **2,5-Diaminopyridine** is utilized in the development of treatments for neurological conditions such as Alzheimer's disease, attributed to its ability to enhance nerve growth factor (NGF) levels.[\[7\]](#)
 - Oncology: Derivatives of diaminopyridines have been developed as cyclin-dependent kinase (CDK) inhibitors, which have antiproliferative activity and are investigated for the treatment of solid tumors.[\[9\]](#) However, the **2,5-diaminopyridine** moiety itself can be a structural hazard, potentially leading to drug-induced liver injury through bioactivation.[\[10\]](#)
- Materials Science: It serves as a monomer in the synthesis of organo-soluble polyimides. These polymers are precursors for creating novel polyimide-silica composites with applications in advanced materials.[\[1\]](#)
- Agrochemicals: There is research into its use in agrochemicals to improve plant growth and resistance to stress.[\[7\]](#)
- Schiff Base and Heterocycle Synthesis: The diamino functionality allows for the straightforward synthesis of Schiff bases by reaction with various aldehydes and ketones, which can then be used to construct larger heterocyclic systems like oxazepines and tetrazoles.[\[11\]](#)

Application Workflow: Synthesis of Heterocyclic Derivatives

[Click to download full resolution via product page](#)

Caption: General workflow for synthesizing bioactive heterocycles from **2,5-Diaminopyridine**.

Safety and Handling

2,5-Diaminopyridine is classified as an irritant and requires careful handling to avoid exposure.[4][12]

Hazard Identification:

- H315: Causes skin irritation.[12]
- H319: Causes serious eye irritation.[12]
- H335: May cause respiratory irritation.[12]
- It may also be harmful if swallowed, inhaled, or absorbed through the skin.[5][13][14]

Precautionary Measures:

- P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[12][13]

- P280: Wear protective gloves, protective clothing, eye protection, and face protection.[[13](#)]
- Use only in a well-ventilated area or outdoors.[[12](#)]
- Wash hands and any exposed skin thoroughly after handling.[[14](#)]

First Aid:

- Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[[5](#)][[14](#)]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[[12](#)][[14](#)]
- Inhalation: Move person into fresh air. If not breathing, give artificial respiration.[[5](#)][[14](#)]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[[5](#)]

Storage:

- Store in a dry, cool, and well-ventilated place.[[12](#)]
- Keep the container tightly closed and in a dark place under an inert atmosphere.[[1](#)][[4](#)]

Disposal:

- Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[[11](#)]

Conclusion

2,5-Diaminopyridine is a compound of significant interest to the scientific community, particularly in the fields of drug discovery and materials science. Its versatile reactivity, stemming from the two amino groups on the pyridine core, allows for its use as a foundational element in the synthesis of a wide array of complex molecules. While its potential as a structural alert in drug design necessitates careful consideration, its role as a key intermediate is well-established. This guide provides the essential technical information required for its safe and effective use in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5-Diaminopyridine | 4318-76-7 [chemicalbook.com]
- 2. 2,5-Pyridinediamine | C5H7N3 | CID 20314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. chembk.com [chembk.com]
- 5. 2,5-Diaminopyridine(4318-76-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. WO2009018504A1 - Process for the synthesis of diaminopyridine and related compounds - Google Patents [patents.google.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US7423051B2 - 2,6-diaminopyridine derivatives - Google Patents [patents.google.com]
- 10. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. View of Synthesis Some Heterocyclic Compound based on 2,5-disubstituted Pyridine [anjs.edu.iq]
- 12. georganics.sk [georganics.sk]
- 13. 2,5-Diaminopyridine, 97% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]
- 14. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2,5-Diaminopyridine CAS number 4318-76-7]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b189467#2-5-diaminopyridine-cas-number-4318-76-7>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com